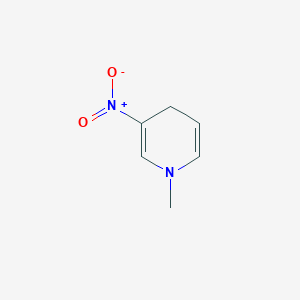
1-Methyl-3-nitro-1,4-dihydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydro-1-methyl-3-nitropyridine is a heterocyclic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a nitro group (-NO2) at the 3-position of the pyridine ring and a methyl group (-CH3) at the 1-position The 1,4-dihydro structure indicates that the compound is partially saturated, with two hydrogen atoms added to the 1 and 4 positions of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dihydro-1-methyl-3-nitropyridine can be synthesized through several methods. One common approach involves the nitration of pyridine derivatives. For example, the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent can yield the N-nitropyridinium ion, which can then be reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to produce 3-nitropyridine . The nitro group can then be introduced at the 3-position through a [1,5] sigmatropic shift.
Industrial Production Methods
Industrial production of 1,4-dihydro-1-methyl-3-nitropyridine typically involves large-scale nitration processes. The nitration of pyridine derivatives using nitric acid or other nitrating agents is a common method. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to achieve high yields and purity of the desired product .
化学反应分析
Types of Reactions
1,4-Dihydro-1-methyl-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
1,4-Dihydro-1-methyl-3-nitropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1,4-dihydro-1-methyl-3-nitropyridine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Nitropyridine: Similar structure but lacks the 1,4-dihydro and 1-methyl groups.
4-Nitropyridine: Nitro group at the 4-position instead of the 3-position.
1,4-Dihydro-1-methyl-3-aminopyridine: Amino group instead of the nitro group at the 3-position.
Uniqueness
1,4-Dihydro-1-methyl-3-nitropyridine is unique due to its specific substitution pattern and partially saturated structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
23493-04-1 |
|---|---|
分子式 |
C6H8N2O2 |
分子量 |
140.14 g/mol |
IUPAC 名称 |
1-methyl-3-nitro-4H-pyridine |
InChI |
InChI=1S/C6H8N2O2/c1-7-4-2-3-6(5-7)8(9)10/h2,4-5H,3H2,1H3 |
InChI 键 |
CYSHNHHUIJDRHY-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CCC(=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


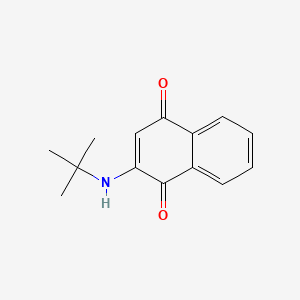
![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
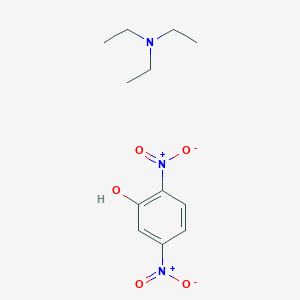

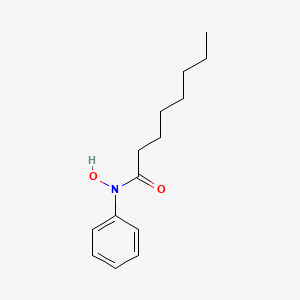
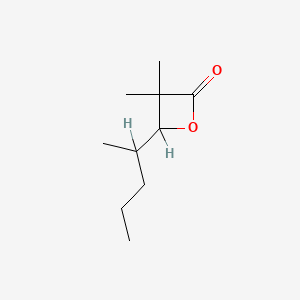
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
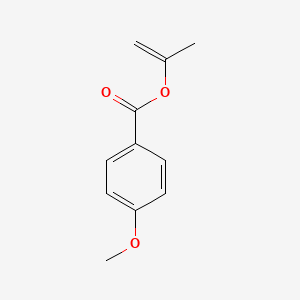
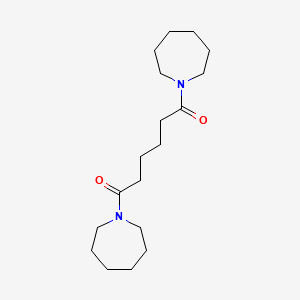

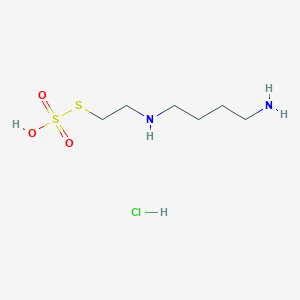
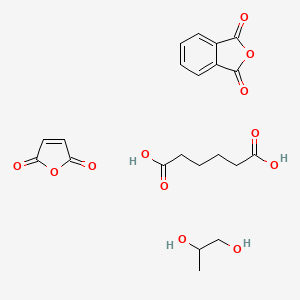
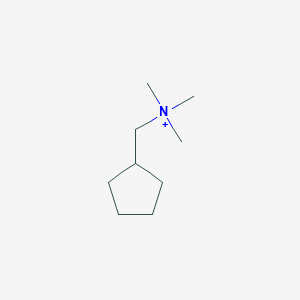
![2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline](/img/structure/B14698371.png)
